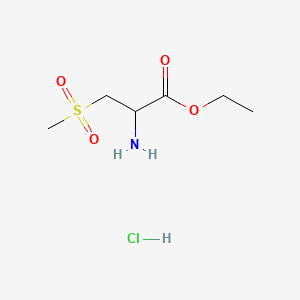
Ethyl (methylsulfonyl)alaninate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (methylsulfonyl)alaninate hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its molecular structure, which includes an ethyl group, a methylsulfonyl group, and an alaninate hydrochloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (methylsulfonyl)alaninate hydrochloride typically involves multiple steps, starting with the reaction of ethyl alaninate with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pH are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters. Continuous flow chemistry techniques may be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl (methylsulfonyl)alaninate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted alaninate derivatives.
Scientific Research Applications
Ethyl (methylsulfonyl)alaninate hydrochloride has found applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (methylsulfonyl)alaninate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl (methylsulfonyl)alaninate hydrochloride is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:
Methylsulfonylmethane (MSM): A compound with a similar methylsulfonyl group but different functional groups.
Ethyl methyl sulfone: A compound with an ethyl group and a methylsulfonyl group but lacking the alaninate moiety.
Alanine derivatives: Other alaninate compounds with different substituents.
Properties
Molecular Formula |
C6H14ClNO4S |
|---|---|
Molecular Weight |
231.70 g/mol |
IUPAC Name |
ethyl 2-amino-3-methylsulfonylpropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO4S.ClH/c1-3-11-6(8)5(7)4-12(2,9)10;/h5H,3-4,7H2,1-2H3;1H |
InChI Key |
GFFWJJQGFJQCPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CS(=O)(=O)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















